2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)9-6-8(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBOYPLXBABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenyl Ring Substituents:
Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through a series of reactions involving the formation of a carbonyl group and subsequent introduction of the carboxylic acid functionality.
Coupling of the Two Moieties: The final step involves coupling the substituted phenyl ring with the butyric acid moiety through a suitable reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug or drug precursor.
Industry: The compound may have applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Oxobutyric Acid Derivatives
*Hypothesized based on structural analogs.
Key Observations:
In contrast, Fenbufen’s bulky biphenyl group enhances lipophilicity but may limit solubility . Chlorine in 4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid increases electrophilicity, which could enhance reactivity but also toxicity .
Metabolic Stability :
- The fluorine atom in the target compound may reduce oxidative metabolism, as seen in studies where 4-oxobutyric acid derivatives with halogens exhibit prolonged half-lives .
- Methoxy groups (e.g., in 2-methoxy derivatives) are prone to demethylation, but the fluorine’s steric protection might mitigate this .
Pharmacological Implications: Fenbufen’s NSAID activity is linked to cyclooxygenase (COX) inhibition. The target compound’s methoxy-fluoro substituents could modulate COX-2 selectivity, though this requires validation . Sulfonamide-containing analogs (e.g., 4-[(4-Mesylamino)phenyl]-4-oxobutyric acid) show divergent applications, such as antimicrobial activity, highlighting the role of functional group diversity .
Crystallization and Solubility Behavior
- Fenbufen’s crystallization in gel-based systems (e.g., calixarene gels) demonstrates its propensity to form stable polymorphs, critical for drug formulation .
Biological Activity
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid (CAS: 951885-36-2) is an organic compound with a unique chemical structure that includes a fluorine atom and a methoxy group attached to a phenyl ring, along with a butyric acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is C13H15FO4, with a molecular weight of approximately 240.25 g/mol. Its structure can be represented as follows:
Target Enzymes and Pathways
The primary target of this compound is believed to be specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The compound may inhibit these enzymes by binding to their active sites, thereby modulating the associated biochemical pathways.
Biochemical Pathways
Inhibition of these enzymes leads to a decrease in the production of key metabolites that are crucial for cellular functions such as proliferation and survival. This modulation can have therapeutic implications in conditions like cancer and inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in fatty acid synthesis and metabolism.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects by disrupting metabolic pathways critical for tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| This compound | Contains dimethyl groups; unique fluorine and methoxy groups enhance biological activity. |
| 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid | Lacks dimethyl groups; similar core structure but different biological profile. |
| 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid | Lacks fluorine; retains dimethyl groups but may exhibit different activity due to structural changes. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited fatty acid synthase (FASN), leading to reduced lipid biosynthesis in cancer cells .
- Anticancer Activity : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Anti-inflammatory Potential : Research has shown that the compound can downregulate pro-inflammatory cytokines in cell models exposed to inflammatory stimuli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
